molecular formula C10H11FO4 B14760299 4-Ethoxy-5-fluoro-2-methoxybenzoic acid

4-Ethoxy-5-fluoro-2-methoxybenzoic acid

Cat. No.: B14760299
M. Wt: 214.19 g/mol
InChI Key: BCGFZSMJLRGFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4. This compound is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy, fluoro, and methoxy groups. These substitutions significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of a precursor compound, followed by reduction, diazotization, and hydrolysis . Another approach involves sequential bromination, azido replacement, and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, fluoro, and methoxy groups on the benzene ring influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-5-fluoro-2-methoxybenzoic acid is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-9-5-8(14-2)6(10(12)13)4-7(9)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

BCGFZSMJLRGFAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.